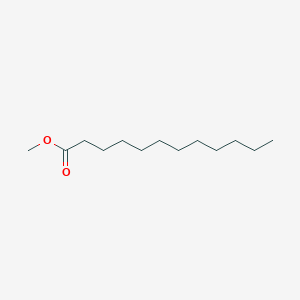
Vedaclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vedaclidine, also known by its IUPAC name (3S)-3-[4-(butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine, is an experimental analgesic drug. It acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. This compound is a potent and selective agonist for the M1 and M4 subtypes, while it acts as an antagonist at the M2, M3, and M5 subtypes . This compound has shown promise in providing effective pain relief with a potency over three times that of morphine .
准备方法
Industrial Production Methods: Industrial production methods for Vedaclidine are not well-documented in publicly accessible sources. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: Vedaclidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can undergo reduction under specific conditions.
Substitution: The quinuclidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted quinuclidine derivatives.
科学研究应用
Chemistry: As a model compound for studying muscarinic receptor interactions.
Biology: Investigating the role of muscarinic receptors in cellular signaling.
Medicine: Potential use in the treatment of neuropathic pain and cancer pain relief.
Industry: Development of novel analgesic drugs with improved efficacy and safety profiles.
作用机制
Vedaclidine exerts its effects by interacting with muscarinic acetylcholine receptors. It acts as an agonist at the M1 and M4 subtypes, enhancing cholinergic signaling, and as an antagonist at the M2, M3, and M5 subtypes, inhibiting cholinergic signaling . This dual action results in effective pain relief with minimal side effects such as salivation and tremor .
相似化合物的比较
Aceclidine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Talsaclidine: A selective M1 receptor agonist investigated for its potential in treating Alzheimer’s disease.
Comparison: Vedaclidine is unique in its mixed agonist-antagonist profile, providing a balance between efficacy and side effects. Unlike Aceclidine and Talsaclidine, which are more selective, this compound’s broader receptor activity makes it a versatile compound for pain management .
属性
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-butylsulfanyl-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPXVURFDJHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

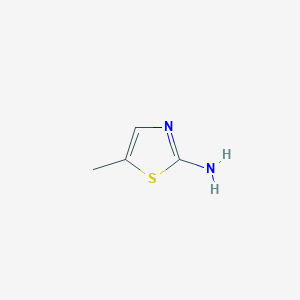
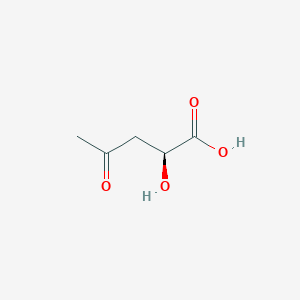
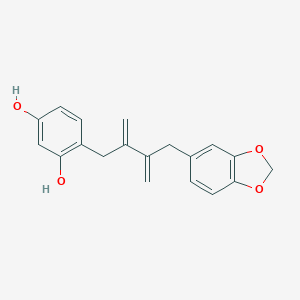
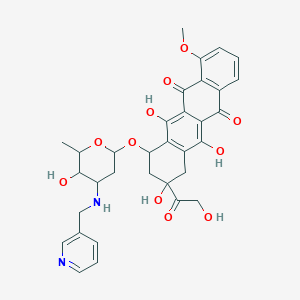
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
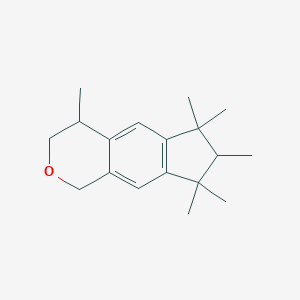

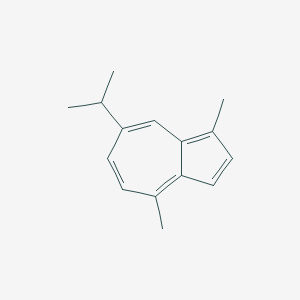
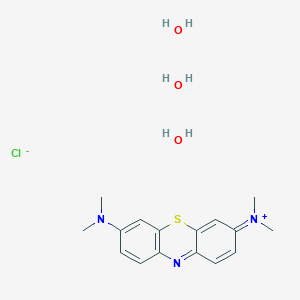
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)


